3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H2BrF5O and its molecular weight is 288.999. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
One notable application is in the synthesis of new ring-trisubstituted propyl cyanophenylpropenoates, which are prepared through Knoevenagel condensation of ring-trisubstituted benzaldehydes. These compounds have been copolymerized with styrene, demonstrating potential in material science for creating copolymers with specific thermal and mechanical properties. The copolymers exhibit decomposition in a nitrogen atmosphere, highlighting their thermal stability and potential application in high-performance materials (Soto et al., 2019).
Metalation and Functionalization
Further research has explored the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the versatility of these compounds in organic synthesis. This includes the conversion of pyridines into carboxylic acids and their subsequent reactions, demonstrating the use of halogenated trifluoromethyl compounds in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Cottet et al., 2004).
Advanced Organic Synthesis
Another application involves the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the synthesis of 2,6-bis(trifluoromethyl)benzoic acid and its derivatives. This process includes bromination and subsequent conversion into various functional groups, illustrating the role of halogenated compounds in synthesizing highly functionalized organic molecules for diverse chemical applications (Dmowski & Piasecka-Maciejewska, 1998).
Molecular Structures and Reactivity
Research into the molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides has also been conducted. These studies provide insights into the reactivity of benzaldehyde and copper(I) iodide in the presence of fluoride anions, contributing to the understanding of organofluorine chemistry and its application in creating complex molecules (Chernega et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWXNWOJTIFVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.